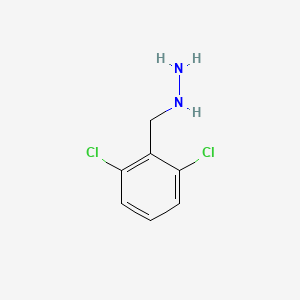

(2,6-Dichloro-benzyl)-hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFXSUHLRUWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405013 | |

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-14-8 | |

| Record name | (2,6-Dichloro-benzyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dichlorobenzyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,6-Dichloro-benzyl)-hydrazine CAS number 51421-14-8

An In-Depth Technical Guide to (2,6-Dichloro-benzyl)-hydrazine (CAS 51421-14-8): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

The hydrazine moiety is a cornerstone functional group in the field of medicinal chemistry, serving as a versatile synthon for a vast array of heterocyclic scaffolds that form the core of numerous therapeutic agents.[1][2] Its unique electronic properties and reactivity profile enable its use as a nucleophile, a precursor to stable ring systems, and a reactive probe for biological targets.[3] This guide focuses on a specific, highly functionalized derivative: this compound (CAS: 51421-14-8).

The strategic placement of two chlorine atoms at the 2 and 6 positions of the benzyl ring imparts significant steric hindrance and potent electron-withdrawing effects. This substitution pattern is a well-established strategy in drug design to modulate a molecule's conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through specific halogen-bonding interactions. This whitepaper, intended for researchers, chemists, and drug development professionals, provides an in-depth technical overview of the synthesis, core reactivity, and strategic applications of this valuable chemical entity.

Physicochemical Properties and Structural Analysis

This compound is a molecule where a nucleophilic hydrazine group is separated from a sterically demanding and electron-deficient aromatic ring by a methylene (-CH2-) spacer. This architecture is critical to its function, as the spacer insulates the reactive hydrazine nitrogens from the direct electronic-withdrawing effects of the ring, preserving their nucleophilicity, unlike in an arylhydrazine.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 51421-14-8 | [4] |

| Molecular Formula | C₇H₈Cl₂N₂ | [4] |

| Molecular Weight | 191.06 g/mol | [4] |

| SMILES | NNCC1=C(Cl)C=CC=C1Cl | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

The molecule's reactivity is dominated by the lone pairs on the two nitrogen atoms, making it a potent nucleophile. The dichlorobenzyl group serves as a bulky, lipophilic handle that can be used to probe deep hydrophobic pockets within enzyme active sites or protein-protein interfaces.

Synthesis Strategies and Methodologies

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a suitable benzyl halide with a hydrazine source. This approach is favored for its reliability and use of readily available starting materials.

Primary Recommended Pathway: Nucleophilic Substitution

The core of this synthesis is the Sₙ2 reaction between the highly reactive nucleophile, hydrazine, and the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride. The use of a large excess of hydrazine hydrate is a critical experimental choice; it serves not only as the nucleophile but also as the base to neutralize the HCl byproduct, and crucially, it minimizes the formation of the undesired 1,2-bis(2,6-dichlorobenzyl)hydrazine side product.

Detailed Experimental Protocol:

-

Materials: 2,6-Dichlorobenzyl chloride (1.0 eq), Hydrazine monohydrate (10-20 eq), Ethanol (EtOH), Ethyl Acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Step 1: Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine monohydrate (10-20 eq) and ethanol (approx. 0.5 M relative to the limiting reagent). Cool the mixture to 0°C in an ice bath.

-

Step 2: Reagent Addition: Dissolve 2,6-dichlorobenzyl chloride (1.0 eq) in a minimal amount of ethanol and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the stirred hydrazine mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow, cold addition prevents thermal runaway and minimizes side reactions.

-

Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzyl chloride is consumed.

-

Step 4: Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water and ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Trustworthiness: The basic wash ensures the final product is the free base and not a hydrochloride salt.

-

Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil or solid can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems primarily from its nucleophilic character, which is exploited in condensation reactions to build complex molecular architectures.

Condensation Reactions: The Gateway to Heterocycles

The most powerful application of this reagent is its reaction with carbonyl compounds to form hydrazones, which are often intermediates that can be cyclized to form stable heterocyclic rings like pyrazoles and pyridazines.[2][5]

The reaction with a 1,3-dicarbonyl compound, for example, is a classic and reliable method for constructing substituted pyrazoles. The mechanism proceeds via initial formation of a hydrazone at one carbonyl, followed by an intramolecular nucleophilic attack from the remaining hydrazine nitrogen onto the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.

Protocol: Synthesis of a Model Pyrazole

-

Materials: this compound (1.0 eq), Acetylacetone (1.05 eq), Ethanol, Glacial Acetic Acid (catalytic amount).

-

Step 1: Reaction: In a round-bottom flask, dissolve this compound in ethanol. Add acetylacetone followed by a few drops of glacial acetic acid. Causality: The acid catalyzes the initial carbonyl addition and the final dehydration step, significantly accelerating the reaction.

-

Step 2: Heating: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Step 3: Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.

-

Step 4: Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a high-value building block in several areas of pharmaceutical research.

-

Scaffold for Heterocyclic Libraries: As demonstrated, it is an excellent precursor for pyrazoles, which are privileged structures found in numerous approved drugs, including celecoxib (an anti-inflammatory) and sildenafil (for erectile dysfunction). The 2,6-dichlorobenzyl moiety can be directed into specific hydrophobic or halogen-bonding pockets of a target enzyme, while the other positions on the pyrazole ring can be diversified to optimize potency and pharmacokinetic properties.[2]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. The dichlorophenyl group is a common motif for engaging with aromatic residues in protein active sites, while the hydrazine provides a reactive handle for linking to other fragments or growing the molecule.

-

Chemical Probes: Substituted hydrazines are being developed as versatile chemical probes to covalently label and identify novel enzyme targets, particularly those that utilize reactive cofactors or transient catalytic intermediates.[3]

Safety and Handling

As a substituted hydrazine derivative containing a chlorinated aromatic ring, this compound must be handled with appropriate care.

-

Hazards: Based on data for related compounds like (2,6-dichlorophenyl)hydrazine hydrochloride, this compound should be assumed to be harmful if swallowed, inhaled, or in contact with skin, and to cause skin and eye irritation.[6] Hydrazine itself is classified as a probable human carcinogen.[2] The precursor, 2,6-dichlorobenzyl chloride, is corrosive and causes severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Disposal: Unused material and reaction waste should be quenched with an oxidizing agent like sodium hypochlorite solution (bleach) before disposal according to institutional guidelines.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its reactivity is robust and predictable. The combination of a highly nucleophilic hydrazine core with a sterically and electronically defined dichlorobenzyl group provides a powerful platform for the rational design of heterocyclic libraries, chemical probes, and novel drug candidates. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

References

-

Mascarenhas, M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

PubChem. 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

-

Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Available at: [Link]

-

Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]

- Google Patents. CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

- Google Patents. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

-

Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Publishing. Available at: [Link]

-

Organic Syntheses. Procedure for the Synthesis of Pyrazoles. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Butler, R. N., & O'Donohue, A. M. (1981). Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Google Patents. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.

-

Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Available at: [Link]

-

AA Blocks. (2,6-Dichlorobenzyl)hydrazine. Available at: [Link]

-

PubChem. (2,6-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Journal of Chemistry. Available at: [Link]

-

Donahue, D. L., et al. (2014). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. Available at: [Link]

-

Manan, N. A., et al. (2023). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData. Available at: [Link]

-

Wikipedia. Hydrazine. Available at: [Link]

-

PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 4. aablocks.com [aablocks.com]

- 5. mdpi.com [mdpi.com]

- 6. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,6-Dichloro-benzyl)-hydrazine molecular structure

An In-Depth Technical Guide to the Molecular Structure, Properties, and Application of (2,6-Dichloro-benzyl)-hydrazine

Executive Summary

This compound is a substituted benzylhydrazine derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, characterized by a hydrazine moiety linked to a sterically hindered 2,6-dichlorinated aromatic ring via a methylene bridge, imparts specific chemical properties that make it a valuable building block for novel therapeutic agents. The ortho-chloro substituents enforce conformational constraints that can be strategically exploited in drug design to control molecular shape and interaction with biological targets. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, a validated synthetic protocol, detailed analytical characterization methods, and its primary applications as a precursor to bioactive molecules, particularly in the formation of hydrazones and other heterocyclic systems. All discussions are framed with a focus on scientific causality and practical laboratory application, intended for researchers and drug development professionals.

Introduction: The Benzylhydrazine Scaffold in Modern Drug Discovery

The hydrazine functional group is a cornerstone of medicinal chemistry, prized for its versatility as a nucleophile and a precursor to a wide array of nitrogen-containing heterocycles.[1][2] Molecules incorporating the hydrazine or hydrazide moiety are integral to numerous approved pharmaceuticals and clinical candidates, demonstrating a broad spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer effects.[2][3]

Specifically, the benzylhydrazine scaffold serves as a powerful synthon. The hydrazine portion provides a reactive handle for elaboration, most commonly through condensation reactions with carbonyls to form stable hydrazone linkages, a key reaction in combinatorial chemistry and fragment-based library synthesis.[3][4] The benzyl portion offers a robust, non-polar framework that can be readily functionalized to modulate properties such as lipophilicity, metabolic stability, and target engagement.

This compound emerges as a strategically important variant. The introduction of chlorine atoms at the 2- and 6-positions of the phenyl ring has profound stereoelectronic consequences:

-

Steric Hindrance: The bulky ortho substituents restrict the free rotation of the C-C bond between the phenyl ring and the methylene bridge. This conformational locking can be advantageous in drug design, reducing the entropic penalty upon binding to a protein target and potentially leading to higher affinity and selectivity.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms modulates the electronics of the aromatic ring and, to a lesser extent, the reactivity of the distal hydrazine group.

This guide aims to provide a definitive technical resource on this compound, establishing a foundational understanding of its structure and reactivity to empower its effective use in research and development programs.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of a 2,6-dichlorobenzyl group covalently bonded to the nitrogen atom of a hydrazine molecule. Its fundamental details are summarized below.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituents Cl1 [label="Cl", pos="-2.08,1.2!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="2.08,1.2!", fontcolor="#34A853"]; CH2 [label="CH₂", pos="0,2.4!"]; N1 [label="NH", pos="0,3.6!", fontcolor="#4285F4"]; N2 [label="NH₂", pos="0,4.8!", fontcolor="#4285F4"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- Cl1; C6 -- Cl2; C1 -- CH2; CH2 -- N1; N1 -- N2;

// Double bonds (approximated) C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; } enddot Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

| Property | This compound | (2,6-Dichlorophenyl)hydrazine | Data Source Rationale |

| Molecular Formula | C₇H₈Cl₂N₂ | C₆H₆Cl₂N₂ | Based on chemical structure |

| Molecular Weight | 191.06 g/mol | 177.03 g/mol | Calculated from formula[5] |

| Exact Mass | 189.997 g/mol | 175.991 g/mol | Calculated from isotopic masses[5] |

| Appearance | Predicted: White to off-white solid | White to off-white powder | Inferred from similar compounds |

| pKa (Predicted) | ~7.5 (for the -NH₃⁺ group) | ~2.2 | The benzyl version is more basic due to the insulating CH₂ group, making it more similar to unsubstituted hydrazine (pKa ~8.1)[1]. |

| LogP (Predicted) | 2.5 ± 0.5 | 2.2 | The additional CH₂ group slightly increases lipophilicity. |

Synthesis and Purification: A Validated Approach

Rationale for Synthetic Route Selection

The most direct and reliable method for the synthesis of this compound is via the nucleophilic substitution of a suitable benzyl halide with hydrazine. The chosen precursor, 2,6-dichlorobenzyl chloride, is commercially available and highly reactive towards nucleophilic attack.[6]

Core Causality:

-

Reagent Choice: Hydrazine hydrate is used as the nucleophile. It is employed in a significant molar excess (typically 5-10 equivalents). This is a critical experimental parameter designed to statistically favor the mono-alkylation of hydrazine and minimize the formation of the undesired 1,2-bis(2,6-dichlorobenzyl)hydrazine byproduct.

-

Solvent: A protic solvent such as ethanol is preferred. It readily dissolves both the hydrazine hydrate and the organic precursor, facilitating a homogeneous reaction mixture. Furthermore, it is easily removed under reduced pressure during workup.

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system with checkpoints for reaction monitoring and product characterization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorobenzyl chloride (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution at room temperature. The addition may be mildly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot (visualized under UV light) indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the resulting residue in deionized water and extract with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a blueprint for its unambiguous identification.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Protons: Expect two signals. A triplet at ~7.3 ppm corresponding to the proton at the 4-position, and a doublet at ~7.1 ppm corresponding to the two equivalent protons at the 3- and 5-positions. The coupling constant (J) would be approximately 8 Hz.

-

Benzylic Protons: A sharp singlet at ~4.0 ppm, integrating to 2H. The chemical shift is downfield due to the proximity of the electronegative chlorine atoms and the nitrogen atom.

-

Hydrazine Protons: Two broad, exchangeable singlets, one for the -NH- and one for the -NH₂. Their chemical shifts can vary (typically between 2.5-5.0 ppm) and they will disappear upon a D₂O shake.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): The key diagnostic feature is the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Expect peaks at m/z 190 (M⁺, for ²x³⁵Cl), 192 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 194 (M+4, for ²x³⁷Cl). The relative intensity ratio will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

-

Fragmentation: A prominent fragment at m/z 159, corresponding to the loss of the -NHNH₂ group, would yield the stable 2,6-dichlorobenzyl cation.

-

-

Infrared (IR) Spectroscopy (ATR):

-

N-H Stretching: Two or three distinct sharp-to-medium bands in the 3400-3200 cm⁻¹ region, characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group will be just below 3000 cm⁻¹ (e.g., 2940-2850 cm⁻¹).[7]

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the C-Cl bonds.

-

Reactivity and Applications in Drug Development

The Hydrazine Moiety as a Nucleophilic Synthon

The primary utility of this compound in drug discovery lies in the nucleophilic character of its terminal -NH₂ group.[8] This functionality makes it an ideal building block for constructing more complex molecular architectures. Its most prevalent application is in the synthesis of hydrazones through condensation with aldehydes and ketones.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. This reaction is typically robust, high-yielding, and can be performed under mild conditions, making it suitable for high-throughput synthesis and library generation.[4]

// Reactants hydrazine [label="this compound"]; carbonyl [label="Aldehyde or Ketone\n(R₁-C(=O)-R₂)"]; catalyst [label="Acid Catalyst (e.g., AcOH)\n[Optional, pH control]"];

// Product hydrazone [label="Resulting Hydrazone\n+ H₂O", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logical Flow hydrazine -> hydrazone [label=" Nucleophilic Attack "]; carbonyl -> hydrazone [label=" & Dehydration "]; catalyst -> hydrazone [style=dashed, arrowhead=none, label=" Facilitates Reaction "]; } enddot Caption: Logical workflow for the synthesis of hydrazones.

A Precursor to Heterocyclic Scaffolds

Beyond simple hydrazones, this compound is a valuable precursor for synthesizing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with γ-ketoesters can lead to the formation of pyridazinones. The sterically-demanding 2,6-dichlorobenzyl group can be used to probe specific pockets within an enzyme's active site or to influence the overall conformation of the final molecule.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is of paramount importance. While a specific safety data sheet for this compound is not widely available, its handling precautions can be reliably inferred from the parent hydrazine molecule and related chlorinated aromatic compounds.[10][11]

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin (extrapolated from phenylhydrazine hydrochloride).[9][10]

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Carcinogenicity: Hydrazine itself is a suspected carcinogen; therefore, all derivatives should be handled with extreme caution.[11]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.

-

-

Handling and Storage:

-

All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, acids, and sources of ignition.

-

Conclusion

This compound is more than a simple chemical; it is a specialized tool for the medicinal chemist. Its structure is defined by a reactive hydrazine head and a sterically-encumbered dichlorobenzyl tail, a combination that provides both a versatile synthetic handle and a means of enforcing conformational rigidity. A thorough understanding of its synthesis, the predictive power of its spectroscopic signatures, and its primary reactivity as a nucleophile allows researchers to confidently and safely incorporate this valuable building block into complex drug discovery campaigns, paving the way for the development of novel and potent therapeutic agents.

References

-

PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Difluorobenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.

- Gomes, P., et al. (2023).

-

PrepChem. (n.d.). Synthesis of N-(2,6-dichlorobenzylidene)-N'-amidino hydrazine. Retrieved from [Link]

- Li, Y., et al. (2021). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 45(3), 1435-1439.

- Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones.

-

Angene Chemical. (2024). Safety Data Sheet: (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

- Karst, U., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. University of Münster.

- Google Patents. (2019). CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.

-

ResearchGate. (n.d.). Benzylhydrazine self-coupling reactions. Retrieved from [Link]

- Takemine, S., et al. (2023).

-

NIST. (n.d.). Hydrazine dihydrochloride. NIST WebBook. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

-

Anusandhanvallari. (2024). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Benzylhydrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

-

PharmaCompass. (n.d.). Benzylhydrazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. Retrieved from [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. psvmkendra.com [psvmkendra.com]

- 5. (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 8. biorxiv.org [biorxiv.org]

- 9. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 10. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of (2,6-Dichloro-benzyl)-hydrazine

This guide provides a comprehensive overview of the synthetic pathways leading to (2,6-dichloro-benzyl)-hydrazine, a key intermediate in the development of various pharmacologically active compounds and fine chemicals. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the successful synthesis of this target molecule.

Introduction: The Significance of the 2,6-Dichlorobenzyl Moiety

The 2,6-dichlorobenzyl group is a significant structural motif in medicinal chemistry. The presence of chlorine atoms at the ortho positions of the benzyl ring imparts unique steric and electronic properties. These include increased lipophilicity, metabolic stability by blocking oxidative sites, and the ability to enforce specific conformations through steric hindrance. Consequently, this compound serves as a crucial building block for introducing this valuable moiety into a diverse range of molecular scaffolds.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two primary and logically sound strategies:

-

Nucleophilic Substitution: The direct alkylation of hydrazine with a reactive 2,6-dichlorobenzyl electrophile, such as 2,6-dichlorobenzyl chloride.

-

Reductive Amination: The formation of a hydrazone from 2,6-dichlorobenzaldehyde and hydrazine, followed by the selective reduction of the carbon-nitrogen double bond.

This guide will detail both pathways, providing a rationale for procedural steps and offering detailed experimental protocols adapted from established and reliable methodologies for analogous compounds.

Pathway 1: Synthesis via Nucleophilic Substitution of 2,6-Dichlorobenzyl Chloride

This is arguably the most direct approach to the target molecule. It relies on the nucleophilic character of hydrazine attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.

Reaction Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. Hydrazine, being a potent nucleophile, displaces the chloride leaving group from the benzylic position. A critical consideration in this synthesis is the potential for over-alkylation, where the initially formed product reacts with another molecule of the benzyl chloride to form 1,2-bis(2,6-dichlorobenzyl)hydrazine. To mitigate this, a significant excess of hydrazine hydrate is employed. This statistical control ensures that the electrophile is more likely to encounter a molecule of the simple hydrazine rather than the substituted product. The use of a base like potassium carbonate can help to neutralize the hydrochloric acid formed during the reaction, although with a large excess of hydrazine hydrate (which is basic), it may not be strictly necessary.

Workflow Diagram: Nucleophilic Substitution Pathway

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde

This precursor can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene. [1] Materials:

-

1,3-Dichloro-2-(dichloromethyl)benzene

-

Sulfuric acid (concentrated) or another acidic medium

Procedure:

-

Charge 1,3-dichloro-2-(dichloromethyl)benzene into a reaction vessel.

-

Slowly add the acidic medium.

-

Heat the mixture to approximately 50-55 °C to initiate hydrolysis.

-

After the reaction is complete (monitored by GC), the product can be isolated by steam distillation. Note: The product solidifies around 70 °C, so cooling should be avoided during distillation.

-

The crystalline product is collected by filtration and dried.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone

This protocol is adapted from the synthesis of (E)-(2-Chlorobenzylidene)hydrazine.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Hydrazine hydrate (e.g., 85% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge hydrazine hydrate (at least 1.1 equivalents) and ethanol.

-

Add a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol.

-

Heat the mixture to a moderate temperature (e.g., 60 °C) with stirring.

-

Continue heating for 1-2 hours until a clear solution is obtained and TLC analysis indicates complete consumption of the aldehyde.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Reduction of Hydrazone to this compound

This protocol is based on the general method for reducing hydrazones with magnesium in methanol. [2] Materials:

-

2,6-Dichlorobenzaldehyde hydrazone

-

Magnesium turnings

-

Methanol (anhydrous)

Procedure:

-

In a flask under a nitrogen atmosphere, suspend the 2,6-dichlorobenzaldehyde hydrazone (1 equivalent) in anhydrous methanol.

-

Add magnesium turnings (5-10 equivalents) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Stir the reaction mixture until completion, as monitored by TLC (typically 1-3 hours).

-

Quench the reaction by the slow addition of water.

-

Filter the mixture to remove magnesium salts, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Product Purification and Characterization

The final product, whether synthesized via alkylation or reductive amination, can be purified by recrystallization or column chromatography. For long-term storage and improved handling, it is often converted to its hydrochloride salt.

Salt Formation (Dihydrochloride)

-

Dissolve the crude this compound free base in a suitable solvent like isopropanol or ether.

-

Slowly add a solution of hydrochloric acid (e.g., 2M in ether or concentrated HCl) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to yield this compound dihydrochloride as a stable, crystalline solid.

Characterization Data (Expected)

The following table summarizes the expected analytical data for the final product based on its structure and data from analogous compounds.

| Analysis | Expected Characteristics |

| Appearance | White to off-white crystalline solid (for the salt). |

| ¹H NMR | Aromatic protons (multiplet), benzylic CH₂ (singlet), and N-H protons (broad singlets, exchangeable with D₂O). The benzylic CH₂ signal is expected around 4.0-4.5 ppm. |

| ¹³C NMR | Signals corresponding to the dichlorinated aromatic ring, and a distinct signal for the benzylic carbon around 50-60 ppm. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₇H₈Cl₂N₂, exhibiting the characteristic isotopic pattern for two chlorine atoms. |

| IR Spectroscopy | N-H stretching bands (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1400-1600 cm⁻¹), and a strong C-Cl stretching band. |

Conclusion

This guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The choice between the direct alkylation and the reductive amination route will depend on factors such as starting material availability, scalability, and control over byproducts. The alkylation route is more atom-economical but requires careful control to prevent di-alkylation. The reductive amination pathway involves an additional step but offers superior control and generally cleaner reaction profiles. Both methods, when executed with precision, provide efficient access to this valuable synthetic intermediate, paving the way for further research and development in medicinal and materials chemistry.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available at: [Link]

-

New Journal of Chemistry. (2018). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. RSC Publishing. Available at: [Link]

-

Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Supporting Information. Available at: [Link]

- Improved process for preparing hydrazines. Google Patents. (1985).

-

Organic Syntheses Procedure. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Available at: [Link]

- Hydrazine synthesis. Google Patents. (1993).

-

Douglass, J. E. (2010). Best Synthetic Methods: Reduction. Organic Chemistry Portal. Available at: [Link]

-

Paul, S., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. Available at: [Link]

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents. (2007).

-

Khurana, J. M., Kandpal, B. M., Sharma, P., & Gupta, M. (2015). A novel method of reduction of >C=N- group in hydrazones, phenylhydrazones, azines, and tosylhydrazones by Mg–methanol. Monatshefte für Chemie - Chemical Monthly, 146, 187-190. Available at: [Link]

- Processes for making hydrazides. Google Patents. (2012).

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. American Institute of Chemists. (2020). Available at: [Link]

- The synthetic method of one kind 2,6- dichlorobenzyl chloride. Google Patents. (2019).

-

Spectral Information. PubChem. (2017). Available at: [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]

-

Spectroscopy NMR, IR, MS, UV-Vis. Chapter 13. Available at: [Link]

-

Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. Available at: [Link]

Sources

(2,6-Dichloro-benzyl)-hydrazine solubility data

An In-depth Technical Guide to the Solubility Profile of (2,6-Dichloro-benzyl)-hydrazine for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This compound and its derivatives are of significant interest in medicinal chemistry due to their versatile chemical reactivity and potential biological activities. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its precise determination, and the implications of this data in a drug development context. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is a prerequisite for any solubility studies. These properties not only influence solubility but also provide insights into the compound's behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N₂ | [1] |

| Molecular Weight | 191.06 g/mol | [1] |

| CAS Number | 51421-14-8 | [1][2] |

| Appearance | Not specified (often a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| pKa | Not specified | |

| LogP | Not specified |

Note: The dihydrochloride salt of this compound is reported to have enhanced solubility in polar solvents like water and ethanol, which is a critical consideration for formulation development.[3]

Solubility Profile of this compound

Comprehensive, quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. This underscores the importance of experimental determination for any research or development program involving this molecule. The following table summarizes the qualitative information available and provides a template for recording experimentally determined values.

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | Polar Protic | 25 | To be determined | Shake-Flask / HPLC |

| Ethanol | Polar Protic | 25 | To be determined | Shake-Flask / HPLC |

| Methanol | Polar Protic | 25 | To be determined | Shake-Flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | Shake-Flask / HPLC |

| Acetonitrile | Polar Aprotic | 25 | To be determined | Shake-Flask / HPLC |

| Chloroform | Non-polar | 25 | To be determined | Shake-Flask / HPLC |

| Toluene | Non-polar | 25 | To be determined | Shake-Flask / HPLC |

The principle of "like dissolves like" suggests that the solubility of this compound will vary significantly across solvents with different polarities.[4] The presence of the hydrazine group may allow for hydrogen bonding, while the dichlorobenzyl group introduces hydrophobicity.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the shake-flask method followed by HPLC analysis. This method is a gold standard for its reliability and reproducibility.

Materials and Equipment

-

This compound (of known purity)

-

HPLC-grade solvents (Water, Ethanol, Methanol, DMSO, etc.)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm PTFE or similar)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Preparation of Standard Solutions for HPLC Calibration

The accurate quantification of the dissolved compound is crucial. Therefore, a robust calibration curve must be established.

-

Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions of decreasing concentrations. These standards will be used to construct a calibration curve.

Experimental Procedure: Shake-Flask Method

This procedure is based on the principle of achieving equilibrium between the undissolved solid and the saturated solution.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different test solvents. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

Analytical Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of the dissolved compound.[5]

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and column to achieve good peak shape and separation. A UV detector set to the absorbance maximum of the compound should be used.

-

Calibration Curve: Inject the prepared standard solutions into the HPLC system and record the peak areas. Plot the peak area versus the known concentration of the standards to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system and record the peak areas.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Data Interpretation and Application in Drug Development

The experimentally determined solubility data for this compound is not merely a set of numbers; it is actionable intelligence that guides critical decisions throughout the drug development pipeline.

-

Lead Optimization: In the early stages, if the parent molecule exhibits poor solubility, medicinal chemists can use this data to inform structural modifications aimed at improving this property without compromising biological activity.

-

Formulation Development: The choice of excipients, vehicle, and delivery system is directly dependent on the solubility of the active pharmaceutical ingredient (API). For instance, a compound with low aqueous solubility might necessitate enabling technologies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions.

-

Preclinical and Clinical Studies: Understanding the solubility is critical for designing relevant in vitro assays and for interpreting in vivo data from pharmacokinetic and toxicological studies. It helps in setting appropriate dose levels and predicting potential issues with absorption and bioavailability.

Conclusion

While a comprehensive public database on the solubility of this compound is lacking, this guide provides the necessary framework for researchers and drug development professionals to experimentally determine this critical parameter. The detailed protocol for solubility determination, grounded in established analytical techniques, offers a reliable pathway to generating high-quality, reproducible data. By understanding the physicochemical properties and meticulously measuring the solubility of this compound, scientists can make more informed decisions, mitigate risks, and ultimately accelerate the journey of promising molecules to potentially life-changing therapies.

References

-

PubChem. (2,6-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Çelikesir, N., et al. (2020). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1635–1639. Retrieved from [Link]

-

ResearchGate. (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

-

PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

OSHA. (1980). HYDRAZINE (Method 20). Occupational Safety and Health Administration. Retrieved from [Link]

-

Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(4), 330-348. Retrieved from [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

-

MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 21(8), 1083. Retrieved from [Link]

-

SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Retrieved from [Link]

-

Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

PubChem. 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2008). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. Retrieved from [Link]

Sources

Spectroscopic Characterization of (2,6-Dichloro-benzyl)-hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichloro-benzyl)-hydrazine, with the CAS Number 51421-14-8, is a substituted hydrazine derivative of significant interest in synthetic chemistry and drug discovery.[1][2] Its structural features, comprising a dichlorinated benzene ring attached to a benzylhydrazine moiety, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging data from closely related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental spectra for this specific molecule are not widely available in public databases, this guide offers a robust, scientifically-grounded framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The key structural components are the 2,6-disubstituted aromatic ring, the benzylic methylene (-CH2-) group, and the hydrazine (-NH-NH2) functional group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and hydrazine protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms of the hydrazine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Data |

| Aromatic CH (H-4) | ~ 7.2 - 7.4 | Triplet (t) | 1H | The proton at the para position is expected to be a triplet due to coupling with the two equivalent meta protons. In 2,6-dichlorobenzyl chloride, the aromatic protons appear in the 7.2-7.3 ppm range.[3] |

| Aromatic CH (H-3, H-5) | ~ 7.0 - 7.2 | Doublet (d) | 2H | The two equivalent meta protons will appear as a doublet due to coupling with the para proton. |

| Benzylic CH₂ | ~ 4.0 - 4.5 | Singlet (s) or Broad Singlet | 2H | The benzylic protons are adjacent to the electron-withdrawing hydrazine group, leading to a downfield shift. For comparison, the benzylic protons in 2,6-dichlorobenzyl chloride are observed at ~4.8 ppm.[3] The presence of the hydrazine group might lead to a slightly different chemical shift. The signal may be a sharp singlet or could be broadened due to interactions with the hydrazine protons. |

| -NH- | Variable (broad) | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and exchange. |

| -NH₂ | Variable (broad) | Broad Singlet (br s) | 2H | Similar to the -NH- proton, the -NH₂ protons will also exhibit a broad signal with a variable chemical shift. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Quaternary C (C-1) | ~ 135 - 140 | The carbon attached to the benzyl group will be deshielded. |

| Quaternary C (C-2, C-6) | ~ 130 - 135 | The carbons bearing the chlorine atoms will be significantly downfield. |

| Aromatic CH (C-4) | ~ 128 - 130 | The para carbon is expected in this region. |

| Aromatic CH (C-3, C-5) | ~ 125 - 128 | The meta carbons are expected in this region. |

| Benzylic CH₂ | ~ 50 - 60 | The benzylic carbon is attached to a nitrogen, which will shift it downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Comparative Data |

| N-H | 3300 - 3400 | Stretching | The hydrazine group will show characteristic N-H stretching bands. These may appear as one or two distinct peaks. |

| Aromatic C-H | 3000 - 3100 | Stretching | Typical for aromatic C-H bonds. |

| Aliphatic C-H | 2850 - 2960 | Stretching | Corresponding to the benzylic -CH₂- group. For 2,6-dichlorobenzyl alcohol, CH₂ stretching modes were observed at 2943 cm⁻¹.[4] |

| N-H | 1590 - 1650 | Bending (Scissoring) | The bending vibration of the -NH₂ group. |

| C=C | 1450 - 1600 | Stretching | Aromatic ring stretching vibrations. |

| C-N | 1000 - 1250 | Stretching | The carbon-nitrogen single bond stretch. |

| C-Cl | 700 - 850 | Stretching | The carbon-chlorine bonds will have strong absorptions in the fingerprint region. In 2,6-dichlorobenzyl alcohol, C-Cl stretching modes were assigned in the region of 786-829 cm⁻¹.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is expected to fragment in a predictable manner.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 190/192/194 | [M]⁺ | The molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 9:6:1. The nominal molecular weight is 191.06 g/mol .[1] |

| 159/161 | [M - NHNH₂]⁺ | Loss of the hydrazine moiety to form the 2,6-dichlorobenzyl cation. This is expected to be a major fragment. The mass spectrum of 2,6-dichlorobenzyl chloride shows a base peak at m/z 159, corresponding to the 2,6-dichlorobenzyl cation.[3] |

| 124 | [C₇H₅Cl]⁺ | Loss of a chlorine atom from the 2,6-dichlorobenzyl cation. |

| 89 | [C₇H₅]⁺ | Loss of both chlorine atoms. |

digraph "fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="[(2,6-Cl)₂-C₆H₃-CH₂-NH-NH₂]⁺˙\nm/z 190/192/194", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[(2,6-Cl)₂-C₆H₃-CH₂]⁺\nm/z 159/161", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₇H₅Cl]⁺\nm/z 124"]; F3 [label="[C₇H₅]⁺\nm/z 89"];

M -> F1 [label="- •NHNH₂"]; F1 -> F2 [label="- Cl•"]; F2 -> F3 [label="- Cl•"]; }graph (GC-MS). 2. Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. 3. Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).digraph "workflow" { graph [layout=dot, rankdir=TB, splines=true]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; subgraph "cluster_sample" { label = "Sample Preparation"; bgcolor = "#E8F0FE"; Sample [label="this compound"]; } subgraph "cluster_analysis" { label = "Spectroscopic Analysis"; bgcolor = "#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FBBC05"]; IR [label="IR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } subgraph "cluster_data" { label = "Data Interpretation"; bgcolor = "#FCE8E6"; Structure [label="Structural Elucidation\nand Confirmation"]; } Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; }Figure 3: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound based on fundamental principles and comparative analysis with structurally related molecules. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its identification, purity assessment, and further application in chemical synthesis and drug development. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data.

References

PubChem. 2,6-Dichlorobenzyl chloride. [Link]

Gurbanov, A. V., et al. (2020). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1745–1749. [Link]

ResearchGate. UV-visible spectra of 2,6-dichloropyrazine. [Link]

NIST. Benzenamine, 2,6-dichloro-. [Link]

- Google P

The American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. [Link]

Journal of Pharmaceutical Research and Reports. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

The Royal Society of Chemistry. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. [Link]

MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

- Google Patents. Preparation method of 2, 6-dichlorobenzaldehyde.

SpectraBase. Hydrazine. [Link]

NIST. Hydrazine, (2,4,6-trichlorophenyl)-. [Link]

PubChem. (2,6-Dichlorophenyl)hydrazine. [Link]

NIST. 2,6-Dichlorobenzyl alcohol. [Link]

Sources

The Enigmatic Nucleophile: An In-Depth Technical Guide to the Reactivity Profile of (2,6-Dichlorobenzyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically-Hindered Building Block of Untapped Potential

(2,6-Dichlorobenzyl)-hydrazine is a fascinating, yet underexplored, chemical entity. As a substituted hydrazine, it possesses the inherent nucleophilicity and bifunctional nature characteristic of this class of compounds, making it a valuable precursor for the synthesis of a diverse array of heterocyclic systems and other complex organic molecules.[1] However, the true intrigue of this molecule lies in the profound influence of the 2,6-dichlorobenzyl moiety. This bulky, electron-withdrawing group sterically shields the reactive hydrazine center, thereby modulating its reactivity in ways that offer both challenges and unique synthetic opportunities. This guide provides a comprehensive technical overview of the synthesis, core reactivity, and practical considerations for employing (2,6-Dichlorobenzyl)-hydrazine, empowering researchers to harness its full potential in drug discovery and materials science.

Physicochemical & Safety Data

A thorough understanding of the physical properties and hazards of the starting materials is a prerequisite for safe and successful experimentation.

Table 1: Properties of Key Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 2,6-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.47 | 36-39 | 117-119 (at 14 mmHg) | Corrosive, causes severe skin burns and eye damage.[2] |

| Hydrazine Hydrate (64% soln) | H₆N₂O | 50.06 | -51.7 | ~120 | Toxic, Carcinogenic, Corrosive, Flammable.[3][4][5] |

I. Synthesis of (2,6-Dichlorobenzyl)-hydrazine: A Controlled Nucleophilic Substitution

The most direct and logical pathway to (2,6-Dichlorobenzyl)-hydrazine is the nucleophilic substitution of 2,6-dichlorobenzyl chloride with a large excess of hydrazine. The use of a significant excess of hydrazine is a critical experimental parameter. It serves a dual purpose: firstly, to maximize the formation of the desired monosubstituted product, and secondly, to minimize the formation of the disubstituted by-product, 1,2-bis(2,6-dichlorobenzyl)hydrazine, which can arise from the initial product acting as a nucleophile.

Caption: Synthetic pathway to (2,6-Dichlorobenzyl)-hydrazine.

Experimental Protocol: Synthesis of (2,6-Dichlorobenzyl)-hydrazine

This protocol is adapted from general procedures for the synthesis of substituted hydrazines and should be performed with rigorous safety precautions in a well-ventilated fume hood.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add hydrazine hydrate (10 equivalents). Begin vigorous stirring.

-

Substrate Addition: Dissolve 2,6-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or THF. Add this solution dropwise to the stirring hydrazine hydrate via the dropping funnel over a period of 30-60 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess hydrazine by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

II. The Reactivity Profile: A Tale of Steric Hindrance and Nucleophilic Potential

The reactivity of (2,6-Dichlorobenzyl)-hydrazine is a direct consequence of the interplay between the nucleophilic α-nitrogen of the hydrazine moiety and the steric and electronic influence of the 2,6-dichlorobenzyl group.

A. Hydrazone Formation: The Gateway to Further Chemistry

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[6] This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. For (2,6-Dichlorobenzyl)-hydrazine, the significant steric bulk of the 2,6-dichlorobenzyl group is expected to decrease the rate of this reaction, particularly with sterically hindered ketones. This is a critical consideration for experimental design; reactions may require longer times or higher temperatures compared to less hindered hydrazines like benzylhydrazine.[7]

Caption: General scheme for hydrazone formation.

The resulting hydrazones are valuable intermediates themselves, notably for the Wolff-Kishner reduction, which converts the original carbonyl group into a methylene group under basic conditions.[8][9]

Experimental Protocol: Synthesis of a (2,6-Dichlorobenzyl)-hydrazone

-

Reactant Mixing: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in ethanol or methanol. Add a solution of (2,6-Dichlorobenzyl)-hydrazine (1.05 equivalents) in the same solvent.

-

Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

-

Reaction: Stir the mixture at room temperature or heat gently to 50-60°C. The reaction progress can often be visually monitored by the formation of a precipitate. Monitor for completion using TLC.

-

Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold solvent.

-

Purification: If necessary, the crude hydrazone can be recrystallized from a suitable solvent like ethanol.

B. Knorr Pyrazole Synthesis: Constructing Aromatic Heterocycles

Hydrazines are fundamental building blocks for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry. The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazine hydrate (1:1) | H4N2.H2O | CID 24654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazine hydrate | 7803-57-8 [chemicalbook.com]

- 5. Industrial hydrazine hydrate physical and chemical properties and applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of (2,6-Dichloro-benzyl)-hydrazine

Introduction: Unveiling the Potential of a Dichlorinated Benzylhydrazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the hydrazine scaffold serves as a versatile building block for the synthesis of a myriad of heterocyclic compounds and derivatives with significant biological activities.[1] When incorporated into a benzylhydrazine framework, and further functionalized with a 2,6-dichloro substitution pattern on the phenyl ring, we arrive at (2,6-Dichloro-benzyl)-hydrazine – a molecule of considerable, yet largely unexplored, research potential. The presence of chlorine atoms at the 2 and 6 positions is known to influence a molecule's lipophilicity and electronic properties, which can profoundly impact its interaction with biological targets.[1]

This technical guide provides a prospective analysis of this compound, offering a scientifically grounded exploration of its synthesis, potential derivatization pathways, and hypothesized research applications. Drawing upon structure-activity relationships of analogous compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks to investigate the therapeutic promise of this intriguing molecule.

Chemical Profile and Synthesis

This compound is a hydrazine derivative characterized by a benzyl group substituted with two chlorine atoms at the ortho positions of the phenyl ring. The dihydrochloride salt form of this compound enhances its solubility in polar solvents, a crucial property for laboratory and industrial applications.[2]

Proposed Synthesis of this compound Dihydrochloride

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established chemical transformations involving structurally similar compounds.[2] The proposed synthesis initiates from 2,6-dichlorotoluene and proceeds through a two-step process:

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

The first step involves the free-radical chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. This reaction is typically carried out under UV irradiation or at elevated temperatures to facilitate the homolytic cleavage of chlorine gas.

-

Protocol:

-

In a reaction vessel equipped with a UV lamp and a reflux condenser, dissolve 2,6-dichlorotoluene in a suitable inert solvent such as carbon tetrachloride.

-